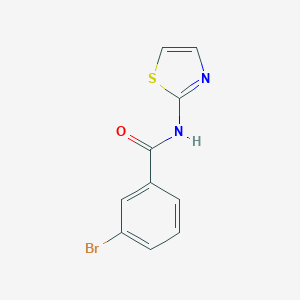

3-Bromo-N-(1,3-thiazol-2-yl)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-N-(1,3-thiazol-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2OS/c11-8-3-1-2-7(6-8)9(14)13-10-12-4-5-15-10/h1-6H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YACCKOLABKUXRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Br)C(=O)NC2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations

Strategies for the Construction of the 3-Bromo-N-(1,3-thiazol-2-yl)benzamide Scaffold

The formation of this compound relies on the successful execution of several key chemical steps: creating the amide bond, forming the thiazole (B1198619) ring, and ensuring the correct placement of the bromine atom.

The central amide linkage in this compound is typically formed by the coupling of a 3-bromobenzoic acid derivative with 2-aminothiazole (B372263). This can be achieved through nucleophilic acyl substitution, where the amino group of the thiazole attacks the activated carboxyl group of the benzoic acid.

A common strategy involves converting 3-bromobenzoic acid into a more reactive acyl chloride, 3-bromobenzoyl chloride. chemicalbook.comsigmaaldrich.comchemicalbook.comottokemi.com This intermediate readily reacts with 2-aminothiazole, often in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct.

Alternatively, direct coupling of the carboxylic acid and the amine is facilitated by a wide array of peptide coupling reagents. peptide.comuniurb.itsigmaaldrich.combachem.com These reagents activate the carboxylic acid in situ to form a reactive species that is then attacked by the amine. This approach is widely used in peptide synthesis and is applicable here. The choice of reagent can influence reaction time, yield, and the suppression of side reactions like racemization, although racemization is not a concern for this specific achiral molecule. peptide.combachem.com

Below is a table summarizing common coupling reagents used for amide bond formation.

| Coupling Reagent Class | Example Reagents | Activating Mechanism | Key Characteristics |

| Carbodiimides | DCC (Dicyclohexylcarbodiimide), DIC (Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Forms an O-acylisourea intermediate. Often used with additives like HOBt to prevent side reactions. peptide.combachem.com | Widely used; DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | BOP (Benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP®, PyAOP | Forms an activated OBt or OAt ester. peptide.comsigmaaldrich.com | Highly efficient with fast reaction times and low side reactions. PyAOP is particularly effective for hindered couplings. peptide.comsigmaaldrich.com |

| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), COMU | Forms an activated OBt, OAt, or Oxyma ester. sigmaaldrich.combachem.com | Very popular for both solution and solid-phase synthesis; HATU is known for high efficiency due to the properties of its HOAt leaving group. peptide.comsigmaaldrich.com |

Data sourced from multiple references. peptide.comuniurb.itsigmaaldrich.combachem.combiosynth.com

The 2-aminothiazole moiety is a critical precursor for the final amidation step. The most classical and widely utilized method for synthesizing 2-aminothiazoles is the Hantzsch thiazole synthesis. nih.govrsc.orgderpharmachemica.comorganic-chemistry.orgresearchgate.net This reaction involves the condensation of an α-haloketone with a thiourea (B124793) derivative. derpharmachemica.com

The general Hantzsch reaction provides a versatile route to a variety of substituted 2-aminothiazoles, which can then be used to introduce diversity into the final benzamide (B126) product. derpharmachemica.comresearchgate.net The reaction can be performed under conventional heating or accelerated using microwave irradiation, which often leads to shorter reaction times and improved yields. nih.gov Modern variations of this synthesis have been developed to be more environmentally friendly, for instance, by running the reaction solvent-free. organic-chemistry.org

| Synthesis Variation | Reactants | Conditions | Advantages |

| Classical Hantzsch | α-Haloketone + Thiourea | Conventional heating in a solvent (e.g., ethanol). derpharmachemica.com | Well-established, versatile for various substitutions. |

| Microwave-Assisted | α-Haloketone + Thiourea | Microwave irradiation. nih.gov | Reduced reaction times, often higher yields. nih.gov |

| Solvent-Free | 2-Bromoacetophenones + Thiourea | Heating without solvent. organic-chemistry.org | Eco-friendly, simple workup, fast reaction. organic-chemistry.org |

| Microreactor System | Substituted 2-bromoacetophenones + 1-substituted-2-thioureas | Heated microreactor with electro-osmotic flow. rsc.org | High conversion rates, suitable for generating compound libraries. rsc.org |

Data sourced from multiple references. nih.govrsc.orgderpharmachemica.comorganic-chemistry.orgresearchgate.net

Achieving the correct 3-bromo substitution pattern on the benzamide ring is essential. There are two primary synthetic strategies to ensure this regiochemistry:

Bromination of a Pre-formed Benzamide: One could, in principle, synthesize N-(1,3-thiazol-2-yl)benzamide first and then introduce the bromine atom via electrophilic aromatic substitution. The amide group is a meta-director, which would favor the desired 3-position substitution. However, controlling the reaction to achieve monosubstitution without forming other isomers can be challenging. nih.gov Various brominating agents can be employed, with the choice of reagent and conditions influencing the regioselectivity. mdpi.comorganic-chemistry.org

Use of a Pre-brominated Starting Material: A more direct and unambiguous approach is to start with a benzoic acid derivative that is already brominated at the 3-position, such as 3-bromobenzoic acid or its corresponding acyl chloride. nih.gov This strategy eliminates the need for a separate, potentially unselective, bromination step on the final benzamide scaffold, ensuring that the bromine is located exclusively at the desired position. This is the more common and reliable method for synthesizing the target compound. sigmaaldrich.com

The table below lists several reagents used for the electrophilic bromination of aromatic rings.

| Brominating Agent | Typical Conditions | Selectivity |

| N-Bromosuccinimide (NBS) | Used with catalysts (e.g., Pd(OAc)₂) or under UV irradiation. nih.govresearchgate.net | Can be highly regioselective depending on the substrate and catalyst system. nih.govmdpi.com |

| Tetrabromobenzene-1,3-disulfonylamide (TBBDA) | Mild conditions in dichloromethane, no catalyst needed. organic-chemistry.org | Highly para-selective for activated aromatic compounds. organic-chemistry.org |

| N,N′-dibromo-N,N′-1,2-ethylene bis(4-methyl benzene (B151609) sulfonamide) | Carbon tetrachloride solvent. researchgate.net | For activated benzene rings, substitution occurs at the para position. researchgate.net |

| Bromine (Br₂) in situ | Generated from Cu(NO₃)₂/HBr/O₂. mdpi.com | Effective for various aromatic systems. |

Data sourced from multiple references. nih.govmdpi.comorganic-chemistry.orgresearchgate.netresearchgate.net

Derivatization and Functionalization Strategies of the this compound Core

The this compound scaffold contains two key sites for further chemical modification: the bromine-substituted benzamide ring and the thiazole ring.

The bromine atom on the benzamide ring serves as a versatile chemical handle for introducing a wide range of functional groups, primarily through palladium-catalyzed cross-coupling reactions. This allows for the synthesis of a large library of derivatives from a common intermediate.

The Suzuki-Miyaura coupling is a powerful method for forming new carbon-carbon bonds. organic-chemistry.orglibretexts.orgwwjmrd.comnih.gov It involves the reaction of the aryl bromide with an organoboron reagent (like a boronic acid or ester) in the presence of a palladium catalyst and a base. libretexts.orgwwjmrd.com This reaction is highly valued for its mild conditions and tolerance of many functional groups. organic-chemistry.org

| Coupling Partner (R-B(OH)₂) | Resulting Structure | Catalyst/Ligand System (Examples) |

| Arylboronic acid | Biaryl derivative | Pd(OAc)₂, Pd₂(dba)₃ with phosphine (B1218219) ligands (e.g., SPhos, RuPhos). nih.gov |

| Alkenylboronic acid | Styrenyl derivative | Pd(OAc)₂/PCy₃ for vinyl triflates. organic-chemistry.org |

| Alkylboronic acid/Alkyltrifluoroborate | Alkyl-aryl derivative | Pd catalysts with specialized ligands like SPhos or RuPhos. organic-chemistry.orgnih.gov |

Data sourced from multiple references. organic-chemistry.orglibretexts.orgwwjmrd.comnih.govresearchgate.net

Another key transformation is the Buchwald-Hartwig amination , which forms carbon-nitrogen bonds by coupling the aryl bromide with an amine, again using a palladium catalyst. This allows for the introduction of various primary or secondary amines at the 3-position.

The thiazole ring itself can also be functionalized, although it is generally less reactive towards electrophiles than the benzamide ring. Electrophilic substitution on an N-acyl-2-aminothiazole typically occurs at the C5-position, as the C4-position is less activated.

Alternatively, a more flexible strategy involves modifying the 2-aminothiazole precursor before the amidation reaction. By using substituted thioureas or α-haloketones in the Hantzsch synthesis, a variety of functional groups can be introduced at the C4 and C5 positions of the thiazole ring. derpharmachemica.comresearchgate.net For example, using a substituted α-haloketone allows for the introduction of alkyl or aryl groups at the C4 position. A study on N-(thiazol-2-yl)-benzamide analogs demonstrated that substitutions at the 4-position of the thiazole ring, such as with a tert-butyl group, can be achieved. semanticscholar.org Diels-Alder reactions involving 4-alkenylthiazoles have also been explored as a novel route for functionalizing the thiazole ring system. nih.gov

| Position on Thiazole Ring | Potential Modification | Method |

| C4-position | Alkyl, Aryl groups | Use of a substituted α-haloketone in Hantzsch synthesis. derpharmachemica.com |

| C5-position | Halogenation, Nitration | Direct electrophilic substitution on the N-acyl-2-aminothiazole ring. |

| C4 and C5-positions | Fused ring systems | Cycloaddition reactions like the Diels-Alder reaction. nih.gov |

Data sourced from multiple references. derpharmachemica.comsemanticscholar.orgnih.gov

Exploration of Linker Modifications

The term "linker" in the context of this compound can be broadly interpreted to include the amide bond and the flanking aromatic rings. Modifications to these components—the phenyl ring, the thiazole ring, and the amide linkage itself—are crucial for understanding the structure-activity relationships (SAR) of this class of compounds. Research has systematically explored how substitutions on these rings and alterations to the linker influence the compound's properties.

Phenyl Ring Modifications

The bromo-substituted phenyl ring is a key interaction domain. Altering the substitution pattern on this ring has been a common strategy to probe its role. Studies have investigated the replacement of the bromo group with other halogens, alkyl groups, and other functionalities at various positions on the phenyl ring. For instance, analogs with different substituents on the phenyl ring have been synthesized and evaluated to determine the electronic and steric effects of these changes. nih.gov

The following table summarizes a series of N-(thiazol-2-yl)-benzamide analogs with modifications to the phenyl ring and their observed activities, illustrating the impact of these chemical changes. nih.gov

| Compound ID | Phenyl Ring Substitution |

| 4a | 2-Chloro-5-nitro |

| 4b | 2-Chloro-5-(trifluoromethyl) |

| 4c | 2,5-Dichloro |

| 4d | 2-Chloro-5-iodo |

| 4e | 2-Chloro-5-fluoro |

| 4f | 2-Chloro-5-methyl |

| 4g | 5-Bromo-2-fluoro |

| 4h | 5-Bromo-2-methoxy |

| 4i | 5-Bromo-2-methyl |

| 4j | 3,5-Dibromo |

| 4k | 3,5-Dichloro |

| 4l | 3,5-Bis(trifluoromethyl) |

| 4m | 3-Fluoro-5-(trifluoromethyl) |

| 4n | 3-Chloro-4-fluoro |

| 4o | 3-Bromo-5-methyl |

This table is a representation of analog structures from a study on N-(thiazol-2-yl)-benzamide derivatives. nih.gov

Thiazole Ring Modifications

The data below showcases a series of analogs with a constant benzamido moiety but with varying substitutions on the thiazole ring, highlighting the importance of this part of the molecule. nih.gov

| Compound ID | Thiazole Ring Modification |

| 2a | 4-Methyl-5-carboxylate |

| 2b | 4-Methyl-5-carboxylic acid |

| 2c | 4-Ethyl-5-carboxylate |

| 2d | 4-Propyl-5-carboxylate |

| 2e | 4-Phenyl-5-carboxylate |

| 2f | 4-(4-Chlorophenyl)-5-carboxylate |

| 2g | 4-(4-Methoxyphenyl)-5-carboxylate |

| 2h | 4-(4-Nitrophenyl)-5-carboxylate |

| 2i | 4,5-Dimethyl |

This table is a representation of analog structures from a study on N-(thiazol-2-yl)-benzamide derivatives. nih.gov

The synthesis of such modified thiazole derivatives can be achieved through various established synthetic routes. For instance, the Hantzsch thiazole synthesis is a classic method that allows for the construction of the thiazole ring from α-haloketones and thioamides, offering a versatile entry point for introducing diversity at positions 4 and 5.

While direct modifications of the amide linker itself (e.g., replacement with a thioamide or a reversed amide) in the specific context of this compound are less commonly documented in readily available literature, the extensive exploration of the flanking aromatic rings provides a solid foundation for understanding the chemical transformations related to this compound. The synthesis of related structures, such as (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, points to the chemical tractability of manipulating the core structure to create more complex analogs. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For 3-Bromo-N-(1,3-thiazol-2-yl)benzamide, both ¹H NMR and ¹³C NMR would be essential.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the protons on the 3-bromobenzamide (B114348) and the thiazole (B1198619) rings.

Aromatic Protons (Bromobenzamide Moiety): The four protons on the brominated benzene (B151609) ring would likely appear as a complex multiplet in the aromatic region, typically between δ 7.0 and 8.5 ppm. The specific splitting patterns would depend on the coupling constants between adjacent protons.

Thiazole Protons: The two protons on the thiazole ring are expected to appear as distinct signals. The proton at the 4-position of the thiazole ring generally resonates further downfield than the proton at the 5-position.

Amide Proton (N-H): A broad singlet corresponding to the amide proton is anticipated, likely in the downfield region of the spectrum (typically δ 8.0-10.0 ppm), and its chemical shift could be influenced by the solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon framework of the molecule.

Carbonyl Carbon: A signal for the amide carbonyl carbon is expected to appear significantly downfield, typically in the range of δ 160-170 ppm.

Aromatic and Thiazole Carbons: The carbon atoms of the benzene and thiazole rings would resonate in the aromatic region (approximately δ 110-150 ppm). The carbon attached to the bromine atom would be influenced by the halogen's electronegativity.

Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| Aromatic-H | 7.0 - 8.5 | Multiplet |

| Thiazole-H | 7.0 - 8.0 | Doublet |

| Amide-H | 8.0 - 10.0 | Broad Singlet |

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

| C=O | 160 - 170 |

| Aromatic-C | 110 - 150 |

| Thiazole-C | 110 - 150 |

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

IR and FTIR spectroscopy are used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

For this compound, the IR spectrum would be expected to show characteristic absorption bands for the amide and aromatic functionalities.

N-H Stretching: A prominent absorption band for the N-H stretch of the secondary amide is expected in the region of 3200-3400 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the amide group would likely appear around 1640-1680 cm⁻¹.

C-N Stretching: The C-N stretching vibration of the amide is typically observed in the range of 1210-1330 cm⁻¹.

Aromatic C-H and C=C Stretching: The spectrum would also display absorptions characteristic of the aromatic rings, including C-H stretching just above 3000 cm⁻¹ and C=C stretching in the 1450-1600 cm⁻¹ region.

C-Br Stretching: The presence of the bromine atom would be indicated by a C-Br stretching vibration, which typically appears in the lower frequency region of the spectrum, around 500-600 cm⁻¹.

Predicted IR/FTIR Data

| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |

| N-H Stretch | 3200 - 3400 | Medium-Strong |

| C=O Stretch | 1640 - 1680 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium |

| C-N Stretch | 1210 - 1330 | Medium |

| C-Br Stretch | 500 - 600 | Medium-Weak |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

Mass Spectrometry (MS): In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed, corresponding to the mass of the intact molecule. Due to the presence of bromine, a characteristic isotopic pattern would be expected for the molecular ion peak, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes). Fragmentation of the molecular ion would lead to several smaller fragment ions, providing further structural information.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate measurement of the molecular mass, allowing for the unambiguous determination of the molecular formula. The exact mass of this compound (C₁₀H₇BrN₂OS) is 281.9466. HRMS analysis would be expected to yield a mass value very close to this theoretical value, confirming the elemental composition.

Predicted Mass Spectrometry Data

| Technique | Expected Observation |

| MS (EI) | Molecular ion peak (M⁺) with a characteristic bromine isotopic pattern (m/z and m/z+2 in a ~1:1 ratio). |

| HRMS | Exact mass measurement confirming the molecular formula C₁₀H₇BrN₂OS (calculated m/z: 281.9466 for [M]⁺). |

Crystallographic Analysis and Intermolecular Interactions

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the parent compound, N-(1,3-thiazol-2-yl)benzamide , multiple crystallographic studies have been conducted, revealing the existence of at least three polymorphs—different crystal forms of the same compound. bldpharm.com

One polymorph crystallizes in the monoclinic space group P2₁/c, while another is found in the monoclinic space group C2/c. bldpharm.com A third polymorph has been identified in the non-centrosymmetric monoclinic space group Pc, which notably contains four independent molecules in the asymmetric unit (Z' = 4). bldpharm.com The crystallographic data for two of these polymorphs are summarized below for comparative purposes.

| Parameter | N-(1,3-thiazol-2-yl)benzamide (Polymorph I) | N-(1,3-thiazol-2-yl)benzamide (Polymorph II) |

|---|---|---|

| Formula | C₁₀H₈N₂OS | C₁₀H₈N₂OS |

| Molar Mass | 204.25 g/mol | 204.25 g/mol |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | C2/c |

| a (Å) | 12.0142(2) | - |

| b (Å) | 5.0581(1) | - |

| c (Å) | 15.4090(3) | - |

| β (°) | 99.093(1) | - |

| Volume (ų) | 924.62(3) | - |

| Z | 4 | - |

Data for Polymorph I sourced from a study by Zonouzi et al. (2009). Note: Full unit cell parameters for Polymorph II are not provided in the compared text but it is confirmed to be in the C2/c space group. bldpharm.com

For the related compound 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide , the crystal structure has been determined to be in the monoclinic space group P2₁/c. This suggests that the 3-bromo derivative would likely also crystallize in a monoclinic system.

Analysis of Hydrogen Bonding Networks and Supramolecular Assembly

A predominant feature in the crystal structures of N-(1,3-thiazol-2-yl)benzamide and its derivatives is the formation of hydrogen-bonded dimers. bldpharm.com In these dimers, the amide N-H group of one molecule forms a hydrogen bond with the thiazole (B1198619) nitrogen atom (N1) of a neighboring molecule. This interaction is typically of the N—H···N type and results in a characteristic R²₂(8) graph-set motif.

In the known polymorphs of N-(1,3-thiazol-2-yl)benzamide, these dimers are a consistent feature, though their symmetry relationship varies. In one polymorph, the molecules within the dimer are related by a crystallographic inversion center, while in another, they are related by a two-fold rotation axis. bldpharm.com The third polymorph uniquely contains both types of dimer geometries within its asymmetric unit. bldpharm.com

The table below summarizes the hydrogen bond geometry for a polymorph of the parent compound. It is highly probable that 3-Bromo-N-(1,3-thiazol-2-yl)benzamide would exhibit similar N—H···N hydrogen bonding to form comparable dimeric structures.

| D—H···A | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N—H···N | 0.86 | 2.12 | 2.968(2) | 169 |

Hydrogen bond data for a polymorph of N-(1,3-thiazol-2-yl)benzamide.

Investigation of π-π Stacking and Other Non-Covalent Interactions

Given the presence of two aromatic rings (the bromophenyl and the thiazole ring), it is expected that this compound would also exhibit such non-covalent interactions, influencing how the hydrogen-bonded dimers pack into a three-dimensional lattice.

Conformational Analysis and Dihedral Angle Investigations

In the parent compound, N-(1,3-thiazol-2-yl)benzamide , the dihedral angle between the two aromatic rings is reported to be 43.6(1)°. In the case of 2-fluoro-N-(1,3-thiazol-2-yl)benzamide , the central amide fragment is nearly planar, and it forms dihedral angles of 35.28(8)° with the fluorobenzene (B45895) ring and 10.14(12)° with the thiazole ring. For 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide , the dihedral angle between the benzene (B151609) plane and the amide plane is 8.6(1)°, while the thiazole ring is significantly twisted with respect to the amide plane by 68.71(5)°.

The conformation of this compound would be determined by the balance of steric and electronic effects of the bromine substituent on the phenyl ring. The specific dihedral angles would be a key feature of its molecular structure.

| Compound | Dihedral Angle (°): Phenyl Ring vs. Thiazole Ring | Dihedral Angle (°): Phenyl Ring vs. Amide Plane | Dihedral Angle (°): Thiazole Ring vs. Amide Plane |

|---|---|---|---|

| N-(1,3-thiazol-2-yl)benzamide | 43.6 | - | - |

| 2-Fluoro-N-(1,3-thiazol-2-yl)benzamide | - | 35.28 | 10.14 |

| 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | 74.89 | 8.6 | 68.71 |

Comparative dihedral angles from related crystal structures.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry Optimization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in a molecule's chemical reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing molecular stability and reactivity.

For analogous compounds, DFT calculations have been used to determine these values and derive global reactivity descriptors mdpi.com. These descriptors, including chemical potential, hardness, and electrophilicity, provide a quantitative measure of the molecule's reactivity. While specific values for 3-Bromo-N-(1,3-thiazol-2-yl)benzamide are not available, studies on similar molecules suggest that the benzothiazole (B30560) moiety typically localizes the HOMO, while the LUMO is often distributed across the benzoyl fragment mdpi.com. The presence and position of the bromine atom would be expected to modulate these electronic properties.

Table 1: Hypothetical Global Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (a.u.) |

| HOMO Energy | E_HOMO | - | Data not available |

| LUMO Energy | E_LUMO | - | Data not available |

| Energy Gap | ΔE | E_LUMO - E_HOMO | Data not available |

| Chemical Potential | µ | (E_HOMO + E_LUMO) / 2 | Data not available |

| Hardness | η | (E_LUMO - E_HOMO) / 2 | Data not available |

| Electrophilicity | ω | µ² / (2η) | Data not available |

This table is for illustrative purposes only, as specific data for the target compound is not available.

The Molecular Electrostatic Potential (MEP or ESP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The ESP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For benzamide (B126) derivatives, the oxygen and nitrogen atoms are generally associated with negative potential, while hydrogen atoms often exhibit positive potential nih.gov. An ESP analysis of this compound would pinpoint the reactive sites and provide insights into its intermolecular interactions, such as hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Dynamic Behavior

While DFT provides a static picture of a molecule's most stable state, Molecular Dynamics (MD) simulations offer a dynamic view of its conformational landscape over time. By simulating the movements of atoms and bonds, MD can explore the different conformations the molecule can adopt in solution or when interacting with other molecules. For flexible molecules like N-(thiazol-2-yl)benzamides, MD simulations are crucial for understanding their dynamic behavior and identifying the most populated conformational states. Studies on similar compounds have employed MD simulations to assess the stability of ligand-protein complexes nih.gov.

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

Docking studies can estimate the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the ligand-target interaction. Furthermore, these simulations provide a detailed map of the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding site. For example, docking studies on N-(benzo[d]thiazol-2-yl)benzamide derivatives have been used to predict their binding modes and affinities against various protein targets nih.gov. While no specific docking studies for this compound have been reported, this methodology would be essential to screen for its potential biological targets and to rationalize any observed biological activity.

Table 2: Illustrative Molecular Docking Results for a Hypothetical Target

| Compound | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Not Available | Data not available | Data not available |

This table is presented as an example of how such data would be organized. Specific data is not available.

Allosteric modulators bind to a site on a protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Computational studies can be employed to investigate the potential for a compound to act as an allosteric modulator. Research on N-(thiazol-2-yl)-benzamide analogs has identified them as negative allosteric modulators of the Zinc-Activated Channel (ZAC), suggesting that this class of compounds can target allosteric sites semanticscholar.org. Computational studies for this compound could explore its potential to bind to allosteric sites on various receptors, providing a basis for its development as a selective modulator of protein function.

Hirshfeld Surface Analysis for Intermolecular Contact Quantification

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. For derivatives of N-(1,3-thiazol-2-yl)benzamide, this analysis has been instrumental in elucidating the nature and contribution of various non-covalent contacts.

In a study of a related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, Hirshfeld surface analysis revealed that H···H (44.1%) and H···C/C···H (15.3%) interactions were the most significant contributors to the crystal packing. nih.gov This highlights the importance of van der Waals forces in the stabilization of the crystal structure. The analysis also identified key hydrogen bonds, such as C–H···N and C–H···O, which form infinite double chains and contribute to the formation of R2(14) and R2(16) ring motifs. nih.gov Such detailed quantification of intermolecular contacts is vital for understanding the solid-state architecture of these molecules.

The table below summarizes the principal intermolecular contacts and their percentage contributions for a related thiazole (B1198619) derivative, showcasing the detailed information that can be obtained from Hirshfeld surface analysis.

| Intermolecular Contact | Percentage Contribution (%) |

| H···H | 44.1 |

| H···C/C···H | 15.3 |

| Other Contacts | 40.6 |

Data derived from a study on a related thiazole derivative. nih.gov

Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis are theoretical methods used to investigate intramolecular interactions and the stability of molecular conformations.

For the parent compound, N-(1,3-thiazol-2-yl)benzamide, computational studies have explored the stability of different conformers. dntb.gov.ua NBO analysis, for instance, has been used to identify weak stabilizing interactions, such as those between the amide oxygen and the thiazole sulfur atoms. dntb.gov.ua However, these studies also suggest that attractive dipole-dipole interactions between the amide N-H and the thiazole nitrogen atom play a more dominant role in determining the preferred conformation. dntb.gov.ua

In some crystal structures of N-(thiazol-2-yl)benzamide substructures, a conformer where the amide oxygen and thiazole sulfur atoms are in close proximity is observed, with the O—S distance being shorter than the sum of their van der Waals radii. dntb.gov.ua This indicates a significant intramolecular interaction that influences the molecular geometry.

Structure Activity Relationship Sar and Mechanistic Biological Investigations Molecular Level

Exploration of Structural Determinants for Molecular Target Interaction

The interaction of a molecule with its biological target is governed by a precise combination of steric, electronic, and hydrophobic properties. For the N-(thiazol-2-yl)-benzamide series, the interplay between the three core components—the substituted benzamide (B126), the amide linker, and the thiazole (B1198619) ring—is critical for defining its binding affinity and selectivity.

The presence and position of a bromine atom on the benzamide ring are critical determinants of biological activity. Halogen atoms can influence binding through various mechanisms, including the formation of halogen bonds, hydrophobic interactions, and by altering the electronic distribution of the aromatic ring.

In a study exploring antagonists for the Zinc-Activated Channel (ZAC), a Cys-loop receptor, the initial hit compound identified was 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester. nih.gov This highlights the importance of halogen substitution for activity. Further research into related 1,3-thiazole analogues as potential anticancer agents demonstrated that substituting a chloro- group on a phenyl-thiazole moiety with a bromo- group significantly enhanced cytotoxic activity against MCF-7 and MDA-MB-231 breast cancer cell lines. nih.gov This suggests that the size, polarizability, and halogen-bonding capability of bromine are preferred over chlorine for this specific biological target. nih.gov

The 1,3-thiazole ring is a key heterocyclic scaffold in medicinal chemistry, valued for its electronic properties and ability to act as a hydrogen bond acceptor. nih.gov Its role in molecular recognition is often pivotal for anchoring the ligand to its target.

| Compound Analog | Thiazole Ring Substitution | Relative Activity at ZAC Receptor |

|---|---|---|

| 2a | 5-methyl | Inactive |

| 2b | 4-tert-butyl | Slightly more potent than lead |

| 2c | 4-ethylacetyl | Slightly more potent than lead |

| 2d | 4-(p-tolyl) | Substantially reduced activity |

| 2e | Benzo[d]thiazol-2-yl | Substantial loss of activity |

Substituents on the phenyl ring of the benzamide moiety play a crucial role in modulating the interaction profile of N-(thiazol-2-yl)benzamide derivatives. These substituents can alter the compound's electronic properties, conformation, and potential for direct interaction with the target protein.

The study on ZAC antagonists explored this extensively. After identifying the 4-(tert-butyl)thiazol-2-yl moiety as a favorable component, researchers investigated various substitutions on the benzamide's phenyl ring. nih.gov An analog with a 3-fluoro substituent on the phenyl ring (compound 5a, TTFB) was found to be roughly equipotent with the most active thiazole-substituted compounds, mediating almost complete inhibition of ZAC at a 10 µM concentration. nih.gov In contrast, a 2,3,4,5,6-pentafluorophenyl analog (5b) was a considerably weaker ZAC antagonist. nih.gov This demonstrates high sensitivity to the electronic and steric profile of the benzamide ring. Further exploration showed that 3-chloro or 2,4,6-trimethyl substitutions on the phenyl ring could also lead to inactive compounds. nih.gov

Studies on other systems, such as N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, have shown that the position of a substituent (ortho, meta, or para) on the benzamide ring critically influences the molecule's solid-state geometry and crystal packing, which can be extrapolated to its preferred conformation when binding to a biological target. mdpi.com

Investigations of Specific Molecular Mechanisms of Action (In Vitro/Cellular Models)

Understanding the precise mechanism by which a compound exerts its effect is fundamental to pharmacology. For analogs of 3-Bromo-N-(1,3-thiazol-2-yl)benzamide, in vitro and cellular assays have been instrumental in elucidating their modes of action, revealing activities such as enzyme inhibition and receptor modulation.

While specific kinetic data for this compound is not extensively detailed in the provided context, research on close analogs provides valuable insights into potential mechanisms. A related compound, (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide, was investigated as a potential inhibitor of elastase. nih.gov

This compound demonstrated potent activity against elastase, with an inhibition value of 1.21 µM. nih.gov Molecular docking and dynamics simulation studies suggested that it has the potential to be a novel inhibitor of the elastase enzyme. nih.gov The binding is likely stabilized by a network of interactions within the enzyme's active site. Hirshfeld surface analysis confirmed the importance of multiple non-covalent interactions, including hydrogen bonding and hydrophobic contacts, in the molecule's crystal lattice, which reflects the types of interactions that could stabilize it within an enzyme's active site. nih.gov

| Compound | Target Enzyme | Inhibition Value (IC₅₀) |

|---|---|---|

| (Z)-4-bromo-N-(4-butyl-3-(quinolin-3-yl)thiazol-2(3H)-ylidene)benzamide | Elastase | 1.21 µM |

A significant breakthrough in understanding the pharmacology of this compound class came from the discovery of N-(thiazol-2-yl)-benzamide analogs as the first selective antagonists of the Zinc-Activated Channel (ZAC). nih.govnih.gov

The lead compound, 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester (1), and its more potent analog, N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), were characterized in detail. nih.gov Functional studies using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes revealed that these compounds act as inhibitors. nih.govnih.gov TTFB was shown to be a roughly equipotent antagonist of ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺), as well as of the spontaneous activity of the channel. nih.gov

The mechanism of antagonism was determined to be largely non-competitive with respect to the Zn²⁺ agonist. nih.govnih.gov Furthermore, the slow onset of the channel block by TTFB suggested that its inhibition is state-dependent. nih.gov Crucially, investigations into the binding site demonstrated that TTFB likely targets the transmembrane and/or intracellular domains of the receptor. nih.govnih.gov This collection of findings strongly suggests that N-(thiazol-2-yl)-benzamide analogs act as negative allosteric modulators (NAMs) of the ZAC receptor. nih.govnih.gov

Selectivity studies confirmed the specific nature of this interaction. At a concentration of 30 µM, TTFB showed no significant agonist, antagonist, or modulatory activity at other related Cys-loop receptors, including 5-HT₃A, α₃β₄ nicotinic acetylcholine, α₁β₂γ₂S GABAₐ, or α₁ glycine (B1666218) receptors, underscoring its value as a selective pharmacological tool. nih.govnih.gov

Identification of Molecular Targets

Research into the molecular-level interactions of N-(1,3-thiazol-2-yl)benzamide derivatives has identified the Zinc-Activated Channel (ZAC) as a primary molecular target. nih.govresearchgate.net This discovery positions this class of compounds as a novel type of antagonist for this atypical member of the Cys-loop receptor (CLR) superfamily. nih.govresearchgate.net

Investigations involving a library of N-(thiazol-2-yl)-benzamide analogs revealed their function as selective antagonists of the ZAC. nih.gov The primary mechanism of action for this class of compounds is characterized as negative allosteric modulation, indicating that they bind to a site on the receptor that is distinct from the agonist binding site to inhibit channel function. nih.govresearchgate.net This was determined through functional characterization using two-electrode voltage clamp electrophysiology on ZAC expressed in Xenopus oocytes. nih.gov

Detailed studies on representative compounds from this class, such as 2-(5-bromo-2-chlorobenzamido)-4-methylthiazole-5-methyl ester and N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide (TTFB), have provided significant insights into the nature of this interaction. nih.gov These analogs were found to be effective antagonists of ZAC signaling evoked by both zinc (Zn²⁺) and protons (H⁺). nih.govresearchgate.net The slow onset of the channel block by these compounds suggests that their inhibitory action is state-dependent. nih.govresearchgate.net

A key aspect of the research findings is the high selectivity of this compound class for the ZAC. To confirm this, the analogs were tested against other related Cys-loop receptors. The results demonstrated that these N-(thiazol-2-yl)-benzamide derivatives exhibit no significant agonist, antagonist, or modulatory activity at several other receptors at concentrations up to 30 μM, highlighting their specificity for ZAC. nih.govresearchgate.net

While detailed research has been conducted on analogs, specific inhibitory concentration (IC₅₀) values for this compound at the ZAC are not explicitly detailed in the primary research literature. However, the consistent findings for the broader class of N-(thiazol-2-yl)-benzamide analogs strongly suggest a similar mechanism of action and molecular target.

Table 1: Selectivity Profile of N-(thiazol-2-yl)-benzamide Analogs

| Receptor | Activity | Concentration Tested |

| Zinc-Activated Channel (ZAC) | Antagonist / Negative Allosteric Modulator | - |

| 5-HT₃A | No significant activity | 30 μM |

| α₃β₄ Nicotinic Acetylcholine | No significant activity | 30 μM |

| α₁β₂γ₂s GABAₐ | No significant activity | 30 μM |

| α₁ Glycine | No significant activity | 30 μM |

| Data derived from studies on N-(thiazol-2-yl)-benzamide analogs. nih.govresearchgate.net |

Future Directions in Research on 3 Bromo N 1,3 Thiazol 2 Yl Benzamide

Design and Synthesis of Novel 3-Bromo-N-(1,3-thiazol-2-yl)benzamide Derivatives

The future of research into this compound will heavily rely on the strategic design and synthesis of novel derivatives to explore and expand its potential applications. An analogue-based drug design approach, which has been successfully applied to other thiazole (B1198619) derivatives, serves as a logical starting point. nih.gov This methodology involves using the core structure of this compound as a lead molecule to generate a library of new compounds with systematic modifications.

Key synthetic strategies are anticipated to involve modifications at several key positions of the molecule. For instance, substitution on the phenyl ring could modulate the electronic and steric properties of the molecule, potentially influencing its biological activity. Similarly, derivatization of the thiazole ring is another promising avenue. The synthesis of novel amide and urea (B33335) derivatives of thiazol-2-ethylamines has demonstrated that modifications at this part of the scaffold can lead to compounds with enhanced potency and selectivity. nih.gov

The rationale behind these synthetic efforts is to establish a comprehensive structure-activity relationship (SAR). By systematically altering the chemical structure and observing the corresponding changes in activity, researchers can identify the key pharmacophoric features required for a desired effect. This iterative process of design, synthesis, and biological evaluation is crucial for optimizing the properties of the lead compound.

Advanced Computational Approaches for Predictive Modeling

In recent years, computational chemistry has become an indispensable tool in chemical research, offering powerful predictive capabilities that can guide and accelerate experimental work. For this compound and its future derivatives, advanced computational approaches are expected to play a pivotal role.

Techniques such as Hirshfeld surface analysis and interaction energy calculations, which have been used to study related N-(benzo[d]thiazol-2-yl)-nitrobenzamide isomers, can provide deep insights into the intermolecular interactions that govern the solid-state packing and, potentially, receptor binding. mdpi.com Understanding these non-covalent interactions is crucial for predicting the physical properties and biological behavior of new derivatives. mdpi.com

Furthermore, molecular docking simulations can be employed to predict the binding affinity and orientation of this compound derivatives within the active site of a biological target. Structure-activity relationship (SAR) studies, as demonstrated in the discovery of N-(thiazol-2-yl)-benzamide analogs as Zinc-Activated Channel (ZAC) antagonists, can be significantly enhanced by computational modeling. nih.gov By building predictive models based on existing experimental data, researchers can prioritize the synthesis of compounds with the highest probability of success, thereby saving time and resources.

Integrated Experimental and Theoretical Approaches for Mechanistic Elucidation

An exemplary model for such an integrated strategy is the study of N-(thiazol-2-yl)-benzamide analogs as ZAC antagonists. nih.gov This research combined high-throughput screening of a compound library with detailed functional characterization using two-electrode voltage clamp electrophysiology in Xenopus oocytes. nih.gov The experimental data was then rationalized through SAR studies, providing insights into the structural requirements for antagonist activity. nih.gov

For this compound, a similar approach could be employed. Initial phenotypic screening could identify potential biological targets. Subsequently, detailed experimental assays would be used to validate these targets and quantify the compound's activity. In parallel, computational studies, such as quantum mechanics/molecular mechanics (QM/MM) simulations, could be used to model the interaction of the compound with its target at a quantum mechanical level, providing a detailed understanding of the binding mode and the electronic effects that drive the interaction. This iterative feedback loop between experimental validation and theoretical prediction is a powerful paradigm for elucidating the complex mechanisms of action of novel compounds.

Q & A

Q. What are the optimal synthetic routes for preparing 3-Bromo-N-(1,3-thiazol-2-yl)benzamide, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : The compound can be synthesized via nucleophilic acyl substitution. A common approach involves reacting 3-bromobenzoyl chloride with 2-aminothiazole in the presence of a base (e.g., triethylamine) in dichloromethane under mild conditions . Optimization includes:

- Temperature : Room temperature (20–25°C) minimizes side reactions.

- Purification : Column chromatography (petroleum ether/acetone) or recrystallization from methanol yields high-purity crystals (61–67% yield) .

- Monitoring : Thin-layer chromatography (TLC) tracks reaction progress.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Use a Rigaku Pilatus detector with Mo-Kα radiation (λ = 0.71073 Å) for high-resolution data. Refinement via SHELXL (full-matrix least-squares on F²) resolves bond lengths/angles (e.g., C=O: ~1.22 Å, C-Br: ~1.89 Å) .

- Hydrogen Bonding : Identify N–H···N and C–H···O interactions using difference Fourier maps (e.g., N–H···N distance: ~2.08 Å) .

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms regiochemistry; IR identifies amide C=O stretches (~1670 cm⁻¹).

Advanced Research Questions

Q. How does the bromine substituent at the 3-position influence the electronic properties and reactivity of the benzamide core compared to other halogenated analogs?

- Methodological Answer :

- Electronic Effects : Bromine’s electron-withdrawing nature reduces electron density at the benzamide ring, altering reactivity in electrophilic substitution. Compare with 2-fluoro analogs () where fluorine’s inductive effect increases ring planarity (dihedral angle: 35.28° vs. 10.14° for thiazole) .

- Crystallographic Impact : Bromine increases molecular weight, affecting crystal packing (e.g., higher density vs. chloro analogs).

Q. What strategies can resolve contradictions in crystallographic data, such as discrepancies in hydrogen bonding patterns or molecular conformation?

- Methodological Answer :

- Refinement Protocols : Use SHELXL’s restraints for disordered atoms and anisotropic displacement parameters (ADPs). For example, refine H-atoms via riding models (Uiso = 1.2Ueq) .

- Validation Tools : Check R-factor convergence (e.g., wR(F²) < 0.10) and residual density maps (Δρ < 0.3 eÅ⁻³) .

- Comparative Analysis : Cross-validate with similar structures (e.g., 2,4-dichloro analogs) to identify systematic errors .

Q. How can computational methods predict the bioactivity of this compound derivatives targeting specific enzymes or receptors?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with targets like Hec1/Nek2 (IC₅₀ < 1 µM for related benzamides) .

- QSAR Studies : Correlate substituent effects (e.g., bromine’s hydrophobicity) with inhibitory activity using descriptors like LogP (~5.24) .

- MD Simulations : Analyze stability of ligand-protein complexes (e.g., RMSD < 2.0 Å over 100 ns trajectories).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.